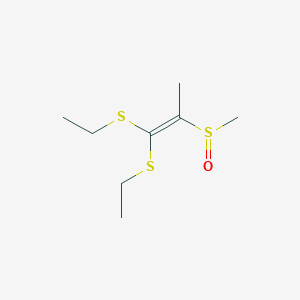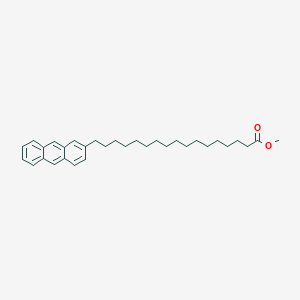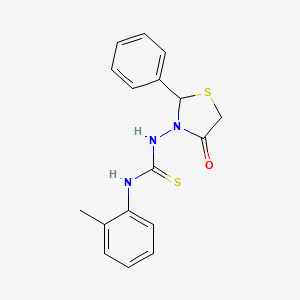
N-(2-Methylphenyl)-N'-(4-oxo-2-phenyl-1,3-thiazolidin-3-yl)thiourea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-Methylphenyl)-N’-(4-oxo-2-phenyl-1,3-thiazolidin-3-yl)thiourea is a synthetic organic compound that belongs to the class of thioureas and thiazolidinones
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Methylphenyl)-N’-(4-oxo-2-phenyl-1,3-thiazolidin-3-yl)thiourea typically involves the reaction of 2-methylphenyl isothiocyanate with 4-oxo-2-phenyl-1,3-thiazolidine. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as distillation or crystallization.
化学反应分析
Types of Reactions
N-(2-Methylphenyl)-N’-(4-oxo-2-phenyl-1,3-thiazolidin-3-yl)thiourea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazolidinone ring to a thiazolidine ring.
Substitution: The thiourea group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiazolidine derivatives.
科学研究应用
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may exhibit biological activities such as antimicrobial, antifungal, or anticancer properties.
Industry: Possible use in the development of new materials with specific properties.
作用机制
The mechanism of action of N-(2-Methylphenyl)-N’-(4-oxo-2-phenyl-1,3-thiazolidin-3-yl)thiourea is not well-understood. similar compounds often exert their effects by interacting with specific molecular targets such as enzymes or receptors. The thiazolidinone ring and thiourea group may play a role in binding to these targets and modulating their activity.
相似化合物的比较
Similar Compounds
N-Phenylthiourea: A simpler thiourea derivative with known biological activities.
Thiazolidinone derivatives: A class of compounds with diverse biological activities.
Uniqueness
N-(2-Methylphenyl)-N’-(4-oxo-2-phenyl-1,3-thiazolidin-3-yl)thiourea is unique due to the combination of the thiazolidinone ring and the thiourea group, which may confer specific biological activities and chemical reactivity not found in simpler compounds.
属性
CAS 编号 |
89405-77-6 |
|---|---|
分子式 |
C17H17N3OS2 |
分子量 |
343.5 g/mol |
IUPAC 名称 |
1-(2-methylphenyl)-3-(4-oxo-2-phenyl-1,3-thiazolidin-3-yl)thiourea |
InChI |
InChI=1S/C17H17N3OS2/c1-12-7-5-6-10-14(12)18-17(22)19-20-15(21)11-23-16(20)13-8-3-2-4-9-13/h2-10,16H,11H2,1H3,(H2,18,19,22) |
InChI 键 |
RXZYETVCDFLIEF-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=CC=C1NC(=S)NN2C(SCC2=O)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-Benzylidenenaphtho[2,1-b]furan-1(2H)-one](/img/structure/B14384209.png)
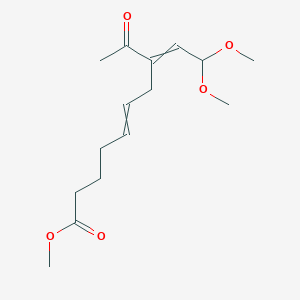
![N-[(4-Bromophenyl)sulfanyl]-4-chloroaniline](/img/structure/B14384225.png)
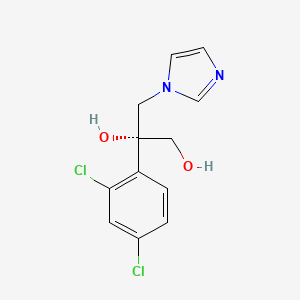

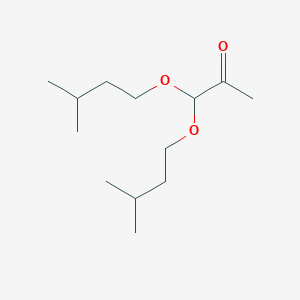
![Phosphonic acid, [(dipropylamino)methyl]-, diethyl ester](/img/structure/B14384242.png)
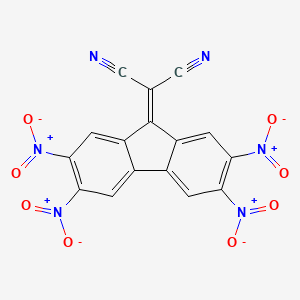
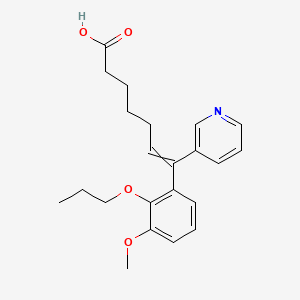
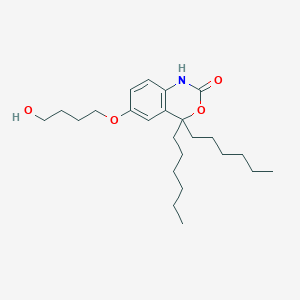
![2-{(E)-[8-(Ethylamino)quinolin-5-yl]diazenyl}-3,5-dinitrobenzonitrile](/img/structure/B14384263.png)

